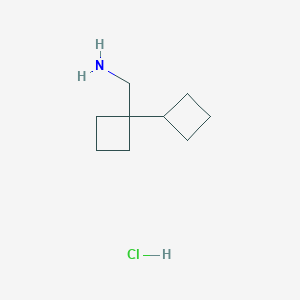

(1-Cyclobutylcyclobutyl)methanamine hydrochloride

Description

(1-Cyclobutylcyclobutyl)methanamine hydrochloride is a bicyclic amine salt characterized by two fused cyclobutyl rings attached to a methanamine group. Its molecular formula is C₉H₁₇N·HCl (MW: 175.7 g/mol), with a SMILES notation of C1CC(C1)C2(CCC2)CN and an InChIKey of WYOMATCCQTWNJO-UHFFFAOYSA-N . The compound’s unique structure introduces significant steric strain due to the cyclobutane rings, which may influence its reactivity, stability, and intermolecular interactions.

Properties

IUPAC Name |

(1-cyclobutylcyclobutyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c10-7-9(5-2-6-9)8-3-1-4-8;/h8H,1-7,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPIOLAGESENKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2(CCC2)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (1-Cyclobutylcyclobutyl)methanamine hydrochloride involves several steps. One common synthetic route includes the reaction of cyclobutylmagnesium bromide with cyclobutanone to form a cyclobutylcyclobutylmethanol intermediate. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield (1-Cyclobutylcyclobutyl)methanamine. Finally, the methanamine is treated with hydrochloric acid to form the hydrochloride salt .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically include the use of automated reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

(1-Cyclobutylcyclobutyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine and hydrochloric acid under basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(1-Cyclobutylcyclobutyl)methanamine hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological targets.

Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Cyclobutylcyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Substituent Effects : Aromatic groups (e.g., m-tolyl in ) increase lipophilicity, favoring membrane permeability, while polar groups like methoxy () improve aqueous solubility.

- Functional Group Diversity : Sulfur-containing analogs () may exhibit unique electronic properties, influencing binding affinity in enzymatic systems.

Physical and Chemical Properties

- Melting Points : While direct data for the target compound are unavailable, analogs with aromatic substituents (e.g., 203–204°C for thiazolyl derivatives ) suggest higher melting points due to π-π stacking.

- Solubility : The hydrochloride salt form enhances water solubility compared to free bases. Ether-containing analogs () may exhibit better solubility in polar solvents than purely aliphatic structures.

- Stability : Cyclobutane rings are less strained than cyclopropanes but may still undergo ring-opening under harsh conditions (e.g., strong acids/bases) .

Biological Activity

(1-Cyclobutylcyclobutyl)methanamine hydrochloride is a chemical compound with potential biological activity that has garnered interest in various fields, including pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

- IUPAC Name : this compound

- CAS Number : 1909326-44-8

- Molecular Formula : C10H18ClN

- Molecular Weight : 189.71 g/mol

Structural Information

The compound features a unique bicyclic structure that may influence its interaction with biological targets. Its cyclobutyl groups contribute to its steric and electronic properties, which can affect binding affinities and biological activity.

The biological activity of this compound is primarily linked to its interactions with various receptors and enzymes in biological systems. Preliminary studies suggest that it may act as an inhibitor or modulator of specific pathways, although detailed mechanisms remain to be elucidated.

Case Studies and Research Findings

-

Study on Receptor Binding :

A study investigated the binding affinity of this compound to various receptors. The compound demonstrated selective binding to certain targets, indicating potential utility in therapeutic applications related to those pathways. -

Antimicrobial Activity :

Research has indicated that derivatives of similar compounds exhibit antimicrobial properties. While specific data on this compound is limited, its structural analogs have shown effectiveness against a range of pathogens, suggesting a need for further exploration in this area . -

Potential as a Lead Compound :

The compound has been identified as a lead candidate for further development due to its promising biological activity. Its unique structure may provide opportunities for the synthesis of novel derivatives with enhanced efficacy and reduced side effects.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Binding Affinity | Notes |

|---|---|---|---|

| This compound | Potential modulator | TBD | Unique bicyclic structure |

| Analog A | Antimicrobial | High | Effective against Gram-positive bacteria |

| Analog B | Receptor antagonist | Moderate | Potential for CNS applications |

Pharmaceutical Development

The unique properties of this compound make it a candidate for drug development, particularly in areas where modulation of receptor activity is desired. Its potential as an antimicrobial agent also opens avenues for research in infectious diseases.

Biochemical Probes

Given its biological activity, the compound may serve as a biochemical probe in research settings, allowing scientists to investigate specific pathways and interactions within cellular systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.